molecular formula C17H27NO4 B4171418 N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide

N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide

Cat. No.: B4171418
M. Wt: 309.4 g/mol
InChI Key: OJFPYZSGWCNANV-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it selectively targets the COX-2 enzyme responsible for inflammation, while sparing the COX-1 enzyme responsible for the production of protective prostaglandins in the stomach and kidneys.

Mechanism of Action

N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby reducing pain and inflammation. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, this compound spares COX-1, which is responsible for the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for pain and inflammation. It also reduces the production of cytokines, which are involved in the inflammatory response. This compound has been shown to reduce the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of cartilage in osteoarthritis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means that it can be used to study the specific role of COX-2 in various conditions. It has also been shown to have fewer side effects than traditional NSAIDs, which can be beneficial in lab experiments. However, this compound does have some limitations, including a lack of availability in some countries and a relatively high cost compared to traditional NSAIDs.

Future Directions

There are several potential future directions for research on N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide. One area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-proliferative effects on cancer cells and may be useful in combination with other cancer treatments. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to reduce inflammation in the brain and may be useful in slowing the progression of the disease. Finally, there is ongoing research into the development of new COX-2 inhibitors that may be more effective and have fewer side effects than this compound.

Scientific Research Applications

N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential use in the treatment of other conditions, such as cancer, Alzheimer's disease, and cardiovascular disease.

Properties

IUPAC Name

N-[2-(3-ethoxyphenoxy)ethyl]-N-methyl-2-propan-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-6-20-15-8-7-9-16(12-15)21-11-10-18(5)17(19)14(4)22-13(2)3/h7-9,12-14H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFPYZSGWCNANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCN(C)C(=O)C(C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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